molecular formula C9H18ClNO2 B13535713 methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride

methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride

Cat. No.: B13535713
M. Wt: 207.70 g/mol
InChI Key: VGGGAKLPBUNWKF-QRPNPIFTSA-N
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Description

Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride
  • Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
  • Methyl 3-(piperidin-2-yl)propanoate hydrochloride

Uniqueness

Methyl 3-[(3S)-piperidin-3-yl]propanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (3S) configuration plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 3-[(3S)-piperidin-3-yl]propanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1

InChI Key

VGGGAKLPBUNWKF-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CCCNC1.Cl

Canonical SMILES

COC(=O)CCC1CCCNC1.Cl

Origin of Product

United States

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